2,3-Diamino-5-nitrobenzoic acid
Description
Historical Context and Significance of o-Diaminobenzoic Acid Derivatives
Derivatives of o-diaminobenzoic acid, such as 3,4-diaminobenzoic acid, have been noted for their utility in various applications. For instance, they have been investigated as dye precursors for natural and synthetic fibers, including hair, wool, and textiles. googleapis.comgoogle.com The historical development of diaminobenzoic acid derivatives has been linked to their role as substitutes for other compounds, like o-phenylenediamine (B120857), in analytical assays involving peroxidases. googleapis.comgoogle.com The synthesis of various diaminobenzoic acid derivatives, including iodinated versions of 3,5-diaminobenzoic acid, further highlights the long-standing interest in this class of compounds for potential applications. acs.org
Strategic Importance of Aromatic Diamines and Nitro-Substituted Carboxylic Acids in Modern Synthetic Chemistry
Aromatic diamines are crucial monomers in the production of high-performance polymers such as polyamides and polyimides. patsnap.comwikipedia.org These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in industries that require materials to withstand harsh environments. patsnap.com The reactivity and structural properties of aromatic diamines can be tailored by the introduction of various substituents, influencing the properties of the resulting polymers. mdpi.com
Nitro-substituted carboxylic acids are also of great importance in modern synthetic chemistry. The nitro group is a strong electron-withdrawing group, which can significantly influence the acidity of the carboxylic acid. libretexts.orglibretexts.org This electronic effect is valuable in directing chemical reactions and modifying the properties of molecules. Nitrobenzoic acids and their derivatives are essential starting materials in the pharmaceutical industry and are used in the synthesis of a wide range of biologically active coordination compounds. nih.gov The conversion of nitroarenes into arylamines is a fundamental transformation in organic synthesis, providing access to a critical class of compounds used in pharmaceuticals, dyes, and advanced materials. researchgate.net
Overview of Research Trajectories for 2,3-Diamino-5-nitrobenzoic Acid and Related Analogues
Research involving this compound and its analogues has explored various synthetic pathways and potential applications. The synthesis of this compound can be achieved through the nitration of 2,3-diaminobenzoic acid. evitachem.com An alternative synthetic route involves the Curtius rearrangement of 3-nitrophthalic acid. evitachem.com
Analogues of this compound, particularly those with modifications to the functional groups, have been investigated for their biological activities. For example, research into analogues of nitazoxanide, a drug containing a nitro-thiazole ring, has shown that modifications to the head group can lead to compounds with significant antibacterial properties. nih.gov This suggests that the core structure of a nitro-substituted aromatic amine can be a template for developing new therapeutic agents. Further research has focused on the synthesis and anti-proliferative activity of related heterocyclic compounds, indicating the potential for developing novel cancer treatments. mdpi.com The study of various diaminobenzoic acid derivatives continues to be an active area of research, with investigations into their use as adrenoceptor antagonists and as building blocks for complex molecular architectures. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇N₃O₄ evitachem.com |
| Molecular Weight | 197.15 g/mol |
| CAS Number | 98279-87-9 chemicalbook.com |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
2,3-diamino-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,8-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNGNBMJHEJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631176 | |
| Record name | 2,3-Diamino-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98279-87-9 | |
| Record name | 2,3-Diamino-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization of 2,3 Diamino 5 Nitrobenzoic Acid
Established Synthetic Pathways for 2,3-Diamino-5-nitrobenzoic Acid
Traditional synthesis of this compound relies on foundational organic reactions, primarily involving the reduction of nitro groups and multi-step sequences starting from commercially available materials.
A common strategy for creating aromatic diamines involves the reduction of corresponding dinitro or nitro-amino compounds. For the synthesis of related diaminobenzoic acids, such as 3,5-diaminobenzoic acid, the reduction of a dinitro precursor is a typical method. google.comgoogle.com This is often achieved through catalytic hydrogenation or using reducing agents like iron powder. google.com While iron powder reduction is cost-effective, it can lead to significant environmental pollution from the resulting iron waste. google.com
Catalytic hydrogenation offers a cleaner alternative. For instance, 3,5-dinitrobenzoic acid can be reduced to 3,5-diaminobenzoic acid using hydrogen gas with catalysts like Raney nickel or palladium on carbon. google.com These methods often result in high yields and purity. google.com A similar principle applies to the synthesis of other diamino aromatics, where a nitro-amino precursor is reduced. For example, 2,3-diaminopyridine (B105623) can be synthesized by reducing 2-amino-3-nitropyridine. orgsyn.org
Multi-step synthesis provides a versatile approach to complex aromatic compounds, starting from readily available precursors like phthalic acid derivatives. researchgate.netnih.gov One documented pathway to a related compound, 2,3-diamino benzoic acid methyl ester, begins with 3-nitrophthalic acid or its anhydride (B1165640). researchgate.net
This process involves several key transformations:
Esterification: 3-nitrophthalic anhydride is refluxed in methanol (B129727) to produce a mixture of monoester products, primarily 2-carbomethoxy-3-nitro-benzoic acid. researchgate.net
Conversion and Rearrangement: The resulting acid can be converted to an acyl chloride, then to an acyl azide, which undergoes a Curtius rearrangement to yield 2-amino-3-nitrobenzoic acid methyl ester. researchgate.net An alternative synthesis of this compound also mentions the use of a Curtius rearrangement starting from 3-nitrophthalic acid. evitachem.com
Reduction: The final step is the reduction of the remaining nitro group to an amino group, yielding the target diamine. researchgate.net
This multi-step approach allows for the controlled introduction of functional groups at specific positions on the aromatic ring. researchgate.nettruman.eduscribd.com
Novel Approaches and High-Yield Strategies in this compound Synthesis
Modern synthetic chemistry focuses on developing more efficient, selective, and high-yielding methods.
Selectivity is crucial in the synthesis of highly substituted molecules like this compound to avoid the formation of unwanted isomers. mdpi.com
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this molecule, it could involve the selective reduction of one nitro group in a dinitro precursor or reacting a specific amino group in the presence of another.
Regioselectivity is the control of the position at which a functional group is introduced. The nitration of 2,3-diaminobenzoic acid to form this compound requires careful control of reaction conditions to ensure the nitro group is added selectively to the 5th position. evitachem.com Similarly, in the synthesis starting from 3-nitrophthalic anhydride, the initial esterification shows high regioselectivity, favoring one of the two carboxylic acid groups. researchgate.net
Stereoselectivity , while more relevant to molecules with chiral centers, is a key principle in modern synthesis for controlling the 3D arrangement of atoms. mdpi.comresearchgate.net
By optimizing reaction conditions and choosing appropriate reagents, chemists can achieve high levels of selectivity, leading to purer products and higher yields. mdpi.com
Catalytic methods are central to modern, efficient synthesis due to their ability to facilitate reactions with high turnover and under milder conditions. nih.gov Palladium on activated carbon (Pd/C) is a widely used and highly effective heterogeneous catalyst for hydrogenation reactions, particularly the reduction of nitro groups to amines. orgsyn.orggoogleapis.com
In the synthesis of 2,3-diamino benzoic acid methyl ester, the reduction of the nitro-amino precursor using a palladium-charcoal catalyst proceeds in high yield (80%). researchgate.net The efficiency of Pd/C catalysts stems from the high surface area of the carbon support and the catalytic activity of the palladium nanoparticles. nih.gov The preparation of the catalyst itself can be optimized to enhance its activity and dispersion. orgsyn.orggoogle.comuu.nl
The table below summarizes the conditions for a related reduction reaction.
| Precursor | Catalyst | Solvent | Yield | Reference |
| 2-amino-3-nitrobenzoic acid methyl ester | Palladium Charcoal | Methanol | 80% | researchgate.net |
| 3,5-dinitrobenzoic acid | Raney Nickel | Methanol | 96% | google.com |
Table 1: Examples of Catalytic Reduction for Diaminobenzoic Acid Synthesis
Process Intensification and Scalability Considerations for Research Applications
Process intensification aims to develop safer, more efficient, and more sustainable chemical processes by redesigning equipment and techniques. cetjournal.it This often involves shifting from traditional batch reactors to continuous flow systems, such as microreactors. researchgate.netwur.nl
For research applications requiring scalable synthesis, process intensification offers significant advantages:
Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with highly exothermic reactions like nitrations. cetjournal.it
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior temperature control and mixing, leading to better reaction selectivity and yield. aidic.ittue.nl
Scalability: Scaling up a continuous process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than scaling up a large batch reactor. researchgate.net
While specific studies on the process intensification of this compound synthesis are not widely published, the principles derived from the synthesis of other fine chemicals, like adipic acid or N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide, are directly applicable. cetjournal.itaidic.it The transformation of a semi-batch nitration process into a continuous one using tubular or stirred-tank reactors has been shown to enhance productivity while maintaining safe operating conditions. cetjournal.it
Green Chemistry Principles in this compound Production and Derivative Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign chemical processes. This involves a shift from traditional synthetic methods, which often rely on harsh conditions and hazardous reagents, towards more efficient and safer alternatives. Key areas of focus include the adoption of catalytic methods, the use of greener solvents, the improvement of atom economy, and the exploration of renewable feedstocks and biocatalysis.
Traditional synthesis routes for similar compounds, such as 3,5-dinitrobenzoic acid, often involve the use of fuming nitric acid and concentrated sulfuric acid, which are highly corrosive and generate significant acid waste. rsc.orgorgsyn.org The subsequent reduction of nitro groups to amino groups has conventionally been carried out using stoichiometric reducing agents like iron powder in acidic media, leading to the formation of large amounts of iron sludge. patsnap.com Greener approaches aim to mitigate these environmental and safety concerns.
Catalytic Approaches for Greener Synthesis
Catalysis plays a pivotal role in the development of greener synthetic routes by enabling reactions to proceed with higher selectivity and efficiency, often under milder conditions and with less waste generation.
Catalytic Nitration: The nitration of aromatic compounds is a fundamental step in the synthesis of nitroaromatic compounds. Green chemistry seeks to replace the hazardous "mixed acid" (HNO₃/H₂SO₄) method. rsc.org Research into greener nitration techniques has explored various alternatives:
Solid Acid Catalysts: Zeolites have been investigated as catalysts for the nitration of aromatic compounds, offering advantages such as shape selectivity, reduced corrosion, and the potential for catalyst recycling. For instance, zeolite Hβ has been used for the nitration of deactivated aromatics.
Photochemical Nitration: The use of photochemical methods for the nitration of aromatic compounds like phenol (B47542) and salicylic (B10762653) acid has been explored as a way to conduct the reaction under ambient conditions, thereby reducing the need for harsh reagents and high temperatures. scispace.comresearchgate.net
Mechanochemical Nitration: A saccharin-based nitrating reagent has been used for the nitration of various aromatic compounds under mechanochemical conditions (ball milling), which minimizes the use of solvents and can lead to high yields. rsc.org
Catalytic Reduction: The reduction of dinitroaromatic compounds to their corresponding diamines is another critical step where green catalytic methods can be implemented. Catalytic hydrogenation is a prominent green alternative to traditional reduction methods.
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, for the hydrogenation of nitro groups is a well-established green method. For example, 2-amino-3-nitrobenzoic acid can be reduced to 2,3-diaminobenzoic acid using Pd/C in methanol with a high yield. A patented process for the synthesis of 3,5-diaminobenzoic acid utilizes a Ni-Al catalyst for the hydrogenation of 3,5-dinitrobenzoic acid, achieving high purity and yield with the potential for catalyst recovery and reuse. google.com Another patent describes a process for producing 3,5-diaminobenzoic acid using a Ni-M-Al (M = La, Yb, or Ce) three-way catalyst, which effectively reduces the required hydrogenation pressure.
Selective Catalytic Reduction (SCR): While primarily known for NOx abatement in flue gases, the principles of selective catalysis can be applied to chemical synthesis. nih.goveuropa.eu Developing catalysts that can selectively reduce one nitro group in the presence of another or other functional groups can lead to more efficient and atom-economical synthetic routes.
Atom Economy and Waste Minimization
A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product.
Catalytic hydrogenation, for instance, offers a high atom economy for the reduction step as the only byproduct is water. In contrast, the iron-acid reduction method has a very low atom economy due to the large mass of iron and acid used relative to the product.
The E-factor (Environmental factor), which is the mass ratio of waste to the desired product, is another important metric. Greener synthetic routes aim for a lower E-factor. Catalytic routes generally have a much lower E-factor compared to stoichiometric ones.
| Method | Reducing Agent | Solvent | Byproducts | Atom Economy (Approx.) | E-Factor (Approx.) | Green Aspects |
|---|---|---|---|---|---|---|
| Traditional | Iron Powder/HCl | Water/Ethanol | Iron Oxides/Salts | Low | High | Inexpensive reagents |
| Greener | H₂/Catalyst (e.g., Pd/C, Raney Ni) | Methanol/Ethanol | Water | High | Low | High atom economy, catalyst is recyclable, cleaner reaction |
Use of Greener Solvents and Renewable Feedstocks
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents.
Greener Solvents: Research is ongoing to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents like Cyrene. google.com For instance, a patented method for synthesizing methyl-2,3-diaminobenzoate from 3-chloro-2-nitrobenzoic acid utilizes water as a solvent in the initial step.
Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-based starting materials like benzoic acid, future green chemistry approaches could explore the use of renewable feedstocks. Lignin, a component of biomass, is a rich source of aromatic compounds that could potentially be converted into benzoic acid derivatives through biotechnological or chemical processes.
Biocatalysis and Future Outlook
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant potential for the green synthesis of fine chemicals.
Enzymatic Reactions: Enzymes can operate under mild conditions of temperature and pressure, often in aqueous solutions, and exhibit high selectivity, which can reduce the need for protecting groups and minimize byproducts. While specific biocatalytic routes for this compound are not yet established, the potential exists. For example, research into the biocatalytic synthesis of unnatural amino acids demonstrates the feasibility of using enzymes for complex organic transformations. europa.eu
Microbial Degradation and Synthesis: Studies on the microbial degradation of nitroaromatic compounds can provide insights into the enzymatic pathways that could be harnessed for synthetic purposes. epa.gov
Chemical Transformations and Derivatization Pathways of 2,3 Diamino 5 Nitrobenzoic Acid
Reactivity and Functional Group Interconversions of the Amine Moieties
The presence of two adjacent amino groups on the aromatic ring of 2,3-diamino-5-nitrobenzoic acid offers unique opportunities for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.
The amino groups of this compound can readily undergo acylation, alkylation, and arylation reactions. Acylation, the addition of an acyl group, can be achieved using various acylating agents. For instance, the reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. The regioselectivity of these reactions, determining which amino group reacts, can often be controlled by the reaction conditions.
Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. This can be accomplished using alkyl halides or other alkylating agents. Similar to acylation, the degree and position of alkylation can be influenced by the choice of reagents and reaction parameters.
Arylation, the attachment of an aryl group, can be performed using methods like the Ullmann condensation, which involves the copper-catalyzed reaction with an aryl halide. researchgate.net This reaction allows for the synthesis of N-aryl derivatives, expanding the structural diversity of compounds derived from this compound.
The primary amine functionalities of this compound are capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. wikipedia.orgmdpi.com A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.orgyoutube.com
The formation of Schiff bases can often be catalyzed by the addition of a few drops of acid, such as hydrochloric acid, sulfuric acid, or acetic acid, which protonates the carbonyl oxygen and increases its electrophilicity. researchgate.net In some cases, the reaction may require heating and the use of a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product. youtube.comresearchgate.net The reaction of this compound with dicarbonyl compounds can lead to the formation of macrocyclic ligands, which are of interest in coordination chemistry.
Transformations Involving the Carboxyl Group
The carboxylic acid functional group in this compound provides another site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives.
Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jocpr.com Common catalysts include sulfuric acid and p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction with alcohols. jocpr.com For example, 2,3-diaminobenzoic acid methyl ester has been synthesized through the reduction of the corresponding nitro compound. researchgate.net
Amidation, the formation of an amide, can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, this reaction can be promoted by converting the carboxylic acid to an acyl chloride or by using coupling agents. The reaction of this compound with other amino compounds can lead to the formation of polyamides or other complex structures.
Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group, under certain conditions, particularly at high temperatures. researchgate.netuni-konstanz.de The ease of decarboxylation is influenced by the other substituents on the aromatic ring. uni-konstanz.de For diaminobenzoic acids, decarboxylation leads to the formation of phenylenediamines. doubtnut.comyoutube.com
The decarboxylation of the six possible isomers of diaminobenzoic acid can yield three different products. doubtnut.comyoutube.com The specific product depends on the relative positions of the amino groups and the carboxylic acid. doubtnut.com In the case of this compound, decarboxylation would lead to 4-nitro-1,2-phenylenediamine.
Chemical Manipulations of the Nitro Group and Aromatic Ring
The nitro group and the aromatic ring itself are also amenable to various chemical transformations, further expanding the synthetic utility of this compound.
The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.commsu.edu However, it can be readily reduced to an amino group, which is a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This transformation dramatically alters the reactivity of the aromatic ring. masterorganicchemistry.com
A variety of reducing agents can be used to convert the nitro group to an amine, including:
Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. masterorganicchemistry.comwikipedia.org
Metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com
Other reducing agents like sodium hydrosulfite and sodium sulfide (B99878). wikipedia.orgstackexchange.com
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, some reagents might also reduce the carboxylic acid group.
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, although the existing substituents will direct the position of the incoming electrophile. The two amino groups are activating and ortho-, para-directing, while the nitro and carboxylic acid groups are deactivating and meta-directing. The interplay of these directing effects will determine the outcome of substitution reactions such as halogenation, nitration, and sulfonation. msu.edumasterorganicchemistry.comyoutube.commasterorganicchemistry.com
Selective Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions
The selective reduction of the nitro group in this compound to an amino group, yielding 2,3,5-triaminobenzoic acid, is a crucial transformation for the synthesis of various complex molecules. This reduction must be performed selectively to avoid affecting other reducible functional groups present in the molecule.
Several reagents and catalytic systems are effective for the selective reduction of aromatic nitro groups. commonorganicchemistry.com Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com These methods are often efficient but may also reduce other functional groups if not carefully controlled. commonorganicchemistry.com
Alternative reagents that offer high selectivity include metal/hydrazine (B178648) hydrate (B1144303) systems. For instance, the use of hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature in good yields. This method is particularly advantageous as it avoids the use of expensive noble metals like palladium and platinum. Another selective method involves using sodium sulfide (Na₂S), which can sometimes reduce one nitro group in the presence of others and generally does not affect aliphatic nitro groups. commonorganicchemistry.com The use of iron (Fe) or zinc (Zn) in acidic conditions, such as acetic acid, also provides a mild and selective reduction of nitro groups. commonorganicchemistry.com
The resulting 2,3,5-triaminobenzoic acid is a valuable intermediate in the synthesis of various compounds, including polymers with high thermal stability and dyes.
Table 1: Reagents for Selective Nitro Group Reduction
| Reagent/System | Conditions | Selectivity | Reference |
|---|---|---|---|
| Hydrazine glyoxylate / Zn or Mg powder | Room temperature | High for aromatic nitro groups | |
| Sodium sulfide (Na₂S) | Varies | Can be selective for one nitro group | commonorganicchemistry.com |
| Iron (Fe) / Acetic Acid | Mild acidic conditions | Mild and selective | commonorganicchemistry.com |
| Zinc (Zn) / Acetic Acid | Mild acidic conditions | Mild and selective | commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂ + Pd/C) | Varies | Effective but can reduce other groups | commonorganicchemistry.com |
Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. wikipedia.orglibretexts.org In this compound, the nitro group strongly activates the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to it. wikipedia.orgnih.gov
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate. wikipedia.orgyoutube.com Subsequently, a leaving group, which could be one of the amino groups or another substituent, is displaced, leading to the substituted product. wikipedia.org
The amino groups on the ring can also participate in or influence nucleophilic substitution reactions. evitachem.com Common nucleophiles used in these reactions include hydroxides, alkoxides, and amines. libretexts.org The reaction conditions, such as the solvent and temperature, play a significant role in the outcome of the substitution. For example, the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) via nucleophilic aromatic substitution with anhydrous ammonia (B1221849) in DMSO highlights the utility of this reaction type.
Synthesis of Advanced Heterocyclic Systems Utilizing this compound
The ortho-disposed amino groups in this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems.
Cyclization to Benzimidazoles, Benzotriazoles, and Quinoxalines
Benzimidazoles: These can be synthesized by the cyclization of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.gov For instance, the reaction of this compound with an appropriate aldehyde or its derivative under acidic or thermal conditions would lead to the formation of a nitro-substituted benzimidazole. Brønsted acid-catalyzed cyclization with β-diketones is another efficient method. organic-chemistry.org
Benzotriazoles: The synthesis of benzotriazoles typically involves the reaction of an o-phenylenediamine (B120857) with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid). ijariie.comorgsyn.orgyoutube.com This reaction proceeds through the formation of a monodiazonium salt which then undergoes spontaneous cyclization. ijariie.com Applying this to this compound would yield a nitro-substituted benzotriazole (B28993) carboxylic acid.
Quinoxalines: Quinoxalines are generally formed by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.orgchim.it The reaction of this compound with a dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would produce a quinoxaline-carboxylic acid derivative bearing a nitro group. sapub.orggoogle.com These reactions can be catalyzed by acids and sometimes are promoted by microwave irradiation to achieve higher yields and shorter reaction times. nih.govsapub.org
Formation of Pyrazole (B372694) and Other Nitrogen-Containing Heterocycles
Pyrazoles: While the direct synthesis of a fused pyrazole system from this compound is less common, the molecule's functional groups can be chemically transformed to create precursors for pyrazole synthesis. Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govorganic-chemistry.orgchim.it One of the amino groups of the starting material could potentially be converted into a hydrazine group, which could then be used in a subsequent cyclization reaction to form a pyrazole ring fused to the benzene (B151609) ring.
Other Nitrogen-Containing Heterocycles: The versatile reactivity of the amino and nitro groups, along with the carboxylic acid function, allows for the synthesis of a wide array of other heterocyclic systems. For example, the diamino functionality can be used to construct seven-membered rings like benzodiazepines, or other fused systems depending on the reaction partner.
Development of Functional Dyes and Pigments Based on this compound
The chromophoric and auxochromic groups present in this compound make it a valuable scaffold for the development of dyes and pigments. wikipedia.orgnih.gov
The amino groups can be diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. wikipedia.orgnih.govunb.ca Azo dyes are characterized by the -N=N- functional group and are one of the most important classes of synthetic colorants, with colors ranging from yellow to red and blue. wikipedia.orgnih.gov The specific color of the dye depends on the electronic nature of the substituents on both the diazonium salt precursor and the coupling component. unb.ca
The synthesis of an azo dye from this compound would involve the following general steps:
Diazotization: One or both of the amino groups are converted into diazonium salts using nitrous acid (NaNO₂ in acidic solution) at low temperatures. youtube.com
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. youtube.com
The presence of the nitro group and the carboxylic acid group can further modulate the color and properties of the resulting dye, such as its solubility and fastness. mjbas.com For instance, the synthesis of novel mono- and dis-azo acid dyes often involves diazotization and coupling reactions to produce compounds with good fastness properties on fabrics like wool. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diamino 5 Nitrobenzoic Acid and Its Derivatives
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including 2,3-diamino-5-nitrobenzoic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial insights into molecular structure. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.
For aromatic compounds like nitrobenzoic acids, the positions of the substituents on the benzene (B151609) ring significantly influence the chemical shifts of the aromatic protons and carbons. In the case of this compound, the electron-donating amino groups and the electron-withdrawing nitro and carboxylic acid groups create a distinct pattern of chemical shifts.
Similarly, in the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group will resonate at a characteristic downfield position. The carbons attached to the nitro group will also be shifted downfield, while those attached to the amino groups will be shifted upfield compared to unsubstituted benzene.
Table 1: Representative ¹H and ¹³C NMR Data for Related Nitrobenzoic and Aminobenzoic Acids
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Nitrobenzoic acid spectrabase.com | - | - | - |
| 3-Nitrobenzoic acid chemicalbook.com | - | - | - |
| 2-Amino-5-nitrobenzoic acid chemicalbook.comchemicalbook.com | - | - | - |
| 4-Fluorobenzoic acid rsc.org | DMSO-d6 | 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H) | 166.84, 166.37, 164.38, 132.59, 127.83, 116.14 |
| Benzoic acid rsc.org | CDCl3 | 11.74 (s, 1H), 8.18 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.52 (t, J = 7.8 Hz, 2H) | 172.57, 133.83, 130.25, 129.41, 128.51 |
This table presents data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound was not available in the search results.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comyoutube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing out the spin systems within the molecule, such as the aromatic protons on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). youtube.comyoutube.comyoutube.com Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of carbon resonances based on their attached protons.
The combination of these 2D NMR experiments provides a comprehensive picture of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives. researchgate.net
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure, bonding, and conformation.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to exhibit characteristic bands for its various functional groups:
Carboxylic Acid Group (-COOH):
A broad O-H stretching vibration in the IR spectrum, typically in the range of 3300-2500 cm⁻¹.
A strong C=O stretching vibration, usually appearing around 1700-1725 cm⁻¹ in the IR spectrum. The exact position can be influenced by hydrogen bonding.
Amino Group (-NH₂):
Two N-H stretching bands in the IR spectrum, typically between 3500 and 3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.
An N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.
Nitro Group (-NO₂):
Strong asymmetric and symmetric stretching vibrations in the IR spectrum, typically found around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
Aromatic Ring (C=C):
C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
C-H stretching vibrations above 3000 cm⁻¹.
Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational spectra. researchgate.netresearchgate.net
Table 2: General Wavenumber Ranges for Characteristic Functional Group Vibrations
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |
| Amino (N-H) | Stretching | 3500 - 3300 |
| Amino (N-H) | Bending | 1650 - 1580 |
| Nitro (N=O) | Asymmetric Stretching | 1550 - 1500 |
| Nitro (N=O) | Symmetric Stretching | 1360 - 1320 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Aromatic (C-H) | Stretching | > 3000 |
Conformational Studies in Solid and Solution Phases
Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of molecules in different phases. For molecules like nitrobenzoic acids, steric hindrance between adjacent bulky groups, such as the carboxylic acid and nitro groups in the ortho position, can lead to non-planar conformations. researchgate.netnih.gov
In the solid state, crystal packing forces can influence the molecular conformation. Polymorphism, the existence of multiple crystal forms, can lead to different vibrational spectra for the same compound. nih.gov For instance, studies on o-nitrobenzoic acid have revealed conformational dimorphism where the tilt of the carboxylic acid and nitro groups relative to the benzene ring differs between polymorphs. researchgate.netnih.gov
In solution, the conformation of a molecule can be influenced by the polarity of the solvent. researchgate.net By comparing the vibrational spectra recorded in solvents of different polarities, it is possible to gain insights into the conformational equilibrium and the relative stability of different conformers. Changes in the position and intensity of certain vibrational bands can indicate a shift in the conformational preference.
Electronic Transitions and Solvatochromism Probed by Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.
For this compound, the UV-Vis spectrum is expected to be complex due to the presence of multiple chromophores: the benzene ring, the nitro group, and the amino groups. The interaction of these groups through the π-electron system of the benzene ring will give rise to characteristic absorption bands. Intramolecular charge transfer (ICT) transitions, from the electron-donating amino groups to the electron-withdrawing nitro group, are likely to be a prominent feature of the spectrum. nih.gov
Solvatochromism is the phenomenon where the position, and sometimes the intensity, of the UV-Vis absorption bands of a compound changes with the polarity of the solvent. nih.govorientjchem.org This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment upon electronic excitation, such as those with strong intramolecular charge transfer character.
By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the extent of charge transfer in the excited state. A red shift (bathochromic shift) in the λmax with increasing solvent polarity is typically observed for π → π* transitions where the excited state is more polar than the ground state. researchgate.net Conversely, a blue shift (hypsochromic shift) can occur for n → π* transitions.
The study of solvatochromism provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding solvent environment. nih.govnih.gov
Solid-State Structural Elucidation through X-ray Diffraction (XRD) Studies
The precise arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a material. X-ray diffraction (XRD) stands as a powerful, non-destructive technique for elucidating this three-dimensional structure. In the context of this compound and its derivatives, XRD studies, particularly single-crystal XRD, provide invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing phenomena.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thus pinpoint the positions of individual atoms with high accuracy. This technique has been instrumental in characterizing the molecular geometry of various nitrobenzoic acid derivatives.
For instance, the crystal structure of 2-amino-3-nitrobenzoic acid reveals a nearly planar molecule, with an r.m.s. deviation of 0.026 Å for the 13 non-hydrogen atoms. nih.gov This planarity is a common feature in many benzoic acid derivatives. Similarly, the structure of 2-amino-5-nitrobenzoic acid is also essentially planar, with the largest deviation from the mean plane being -0.065 (2) Å for one of the oxygen atoms. nih.gov
These studies provide precise bond lengths and angles, which are crucial for understanding the electronic effects of the substituents on the benzoic acid core. For example, in substituted benzoic acids, the presence of an ortho substituent can cause the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the ortho effect, which can influence the compound's acidity. wikipedia.org
Interactive Table: Crystallographic Data for Nitrobenzoic Acid Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| 2-Amino-3-nitrobenzoic acid nih.gov | C₇H₆N₂O₄ | Monoclinic | P2₁/n | 9.0231(3) | 7.4338(2) | 11.0392(4) | 92.114(1) | 739.96(4) | 4 |
The arrangement of molecules in a crystal, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant forces dictating the supramolecular architecture.
Hydrogen Bonding: The presence of amino (-NH₂) and carboxylic acid (-COOH) groups, as well as the nitro (-NO₂) group, provides multiple sites for hydrogen bond donors and acceptors. In the crystal structure of 2-amino-3-nitrobenzoic acid, molecules are linked into a three-dimensional network via intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds. nih.gov Intramolecular N—H⋯O hydrogen bonds are also observed, which contribute to the stability of the molecular conformation. nih.gov Similarly, the crystal packing of 2-amino-5-nitrobenzoic acid is stabilized by N-H···O, O-H···O, and C-H···O hydrogen bonds. nih.gov In some cases, these hydrogen bonds can form specific motifs, such as the R²₂(8) ring motif observed in salts of 4-nitrobenzoic acid. researchgate.net
π-π Stacking: The aromatic rings of nitrobenzoic acid derivatives can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions play a significant role in the crystal packing of many aromatic compounds. For example, in the co-crystal of 3,5-dinitrobenzoic acid with chlorprothixene, π-π stacking interactions link chains of ions into sheets. nih.gov The strength of these interactions can be substantial, with binding energies of up to -14.6 kcal mol⁻¹ observed between nitroarenes and aromatic amino acid side chains. nih.gov The regiochemistry of the nitro substituents significantly influences the orientation and strength of these interactions. nih.gov
The interplay of hydrogen bonds and π-π stacking can lead to complex and robust three-dimensional networks, as seen in 2,4-diiodo-3-nitroaniline, where a combination of N—H⋯O hydrogen bonds, iodo⋯nitro interactions, and aromatic π⋯π stacking links the molecules. researchgate.net
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not prevalent in the provided search results, the phenomenon is common in substituted benzoic acids. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability. X-ray powder diffraction (XRPD) is a key technique for identifying and differentiating between polymorphs. units.it
Co-crystallization: Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This approach is often employed to modify the physicochemical properties of a substance, such as solubility and stability. For instance, co-crystallization of 3,5-dinitrobenzoic acid with antipsychotic agents has been reported. nih.gov The formation of co-crystals versus salts can often be predicted based on the difference in pKa values between the acidic and basic components. researchgate.net Solution cocrystallization is a scalable method for producing cocrystals. mdpi.com Various techniques like slurry and cooling crystallization are employed, and online monitoring using methods like Raman spectroscopy can track the transformation process. mdpi.com
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular mass of a compound and for elucidating its structure by analyzing its fragmentation pattern.
For nitroaromatic compounds like this compound, mass spectrometry provides valuable information. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For 2-amino-5-nitrobenzoic acid, the molecular ion has a mass of 182. chemicalbook.com
The fragmentation of nitroaromatic compounds under mass spectrometry conditions follows characteristic pathways. Common fragmentation patterns for nitroarenes include the loss of the nitro group (-NO₂) or a nitroso group (-NO). acs.org The fragmentation of nitroaromatic compounds often begins with the loss of the NO₂ group, followed by the fragmentation of the hydrocarbon structure. researchgate.net For nitro-substituted compounds, characteristic losses of -NO₂ (46 Da) and -NO (30 Da) are often observed. youtube.com The fragmentation of protonated nitrosamine (B1359907) compounds, a related class, often involves the loss of an NO radical (30 Da). nih.gov
In the mass spectrum of benzoic acid, prominent peaks are observed at m/z 122 (molecular ion), 105 (loss of -OH), and 77 (loss of -COOH). docbrown.info For nitrobenzoic acids, the mass spectra can show peaks corresponding to the loss of the nitro group. For example, in the analysis of a mixture of m-nitrobenzoic and 3,5-dinitrobenzoic acids, the mass spectra contained peaks of the deprotonated molecules [M-H]⁻. researchgate.net
The fragmentation pathways can be complex and are influenced by the position and nature of other substituents on the aromatic ring. Detailed analysis of the fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can provide significant structural information. acs.orgresearchgate.net
Interactive Table: Common Mass Spectral Fragments for Nitroaromatic Compounds
| Fragment Loss | Mass (Da) | Corresponding Neutral Fragment |
|---|---|---|
| -OH | 17 | Hydroxyl radical |
| -NO | 30 | Nitric oxide |
| -COOH | 45 | Carboxyl radical |
| -NO₂ | 46 | Nitrogen dioxide |
Computational Chemistry and Theoretical Investigations of 2,3 Diamino 5 Nitrobenzoic Acid
Quantum Chemical Calculations Using Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds from first principles. For a molecule like 2,3-Diamino-5-nitrobenzoic acid, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to gain insights into its structure, stability, and reactivity. The DFT method, particularly using hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with appropriate basis sets (e.g., 6-311++G(d,p)), offers a balance between computational cost and accuracy for organic molecules. nih.govscirp.org
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. nih.gov For this compound, this would involve analyzing the various possible orientations (conformers) of the carboxylic acid (-COOH), amino (-NH2), and nitro (-NO2) groups.
Intramolecular hydrogen bonding is expected to play a significant role in determining the most stable conformer. For instance, a hydrogen bond could form between the carboxylic acid's hydroxyl group and the adjacent amino group, or between an amino group and the nitro group, which would significantly stabilize the resulting structure. In a study on the related isomer 5-amino-2-nitrobenzoic acid, the geometry was optimized using methods like HF/6-311++G(d,p) and B3LYP/6-311++G(d,p), and the results were compared with experimental X-ray diffraction data to validate the computational model. nih.gov A similar approach for this compound would yield precise predictions of its structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Isomer (5-Amino-2-nitrobenzoic acid) using B3LYP/6-31G(d,p) method.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.38 - 1.41 | - |
| C-N (amino) | ~1.37 | - |
| C-N (nitro) | ~1.48 | - |
| C-C (carboxyl) | ~1.50 | - |
| C=O | ~1.22 | - |
| C-O-H | - | ~107 |
| O-N-O | - | ~124 |
| C-C-N (amino) | - | ~122 |
Note: This table is representative and based on data for a structural isomer. The actual values for this compound would differ based on its specific substitution pattern.
Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. indexcopernicus.com The theoretical spectrum is often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data. nih.gov
For this compound, this analysis would help assign specific vibrational motions to the observed spectral bands. Key vibrational modes would include:
O-H stretching of the carboxylic acid group.
N-H stretching of the two amino groups.
C=O stretching of the carboxyl group.
Asymmetric and symmetric stretching of the nitro group.
C-H stretching and bending modes of the aromatic ring.
Skeletal vibrations of the benzene (B151609) ring.
Studies on similar molecules like 5-amino-2-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid have successfully used DFT calculations to interpret their FTIR and FT-Raman spectra, demonstrating the reliability of this approach. nih.govscirp.org
Table 2: Example Vibrational Frequencies (cm⁻¹) for a Substituted Nitrobenzoic Acid.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) |
| N-H Asymmetric Stretch | ~3480 | ~3485 |
| N-H Symmetric Stretch | ~3370 | ~3375 |
| C=O Stretch | ~1685 | ~1690 |
| NO₂ Asymmetric Stretch | ~1570 | ~1575 |
| NO₂ Symmetric Stretch | ~1340 | ~1345 |
Note: Data is illustrative, based on typical values for amino nitrobenzoic acids, and serves to show the expected correlation between calculated and experimental values.
Electronic Structure Analysis
The electronic structure dictates the chemical behavior of a molecule. Computational methods provide powerful tools to analyze electron distribution and orbital interactions.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich amino groups and the benzene ring, while the LUMO would be localized on the electron-withdrawing nitro group and the carboxyl group. The HOMO-LUMO gap would quantify its susceptibility to electronic excitation and charge transfer.
Table 3: Representative FMO Properties and Reactivity Descriptors.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of molecular reactivity |
Note: This table defines the concepts. Actual energy values would be calculated using DFT.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the constant electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro and carboxyl groups.
Blue regions represent positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These would likely be found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino groups.
Green regions denote neutral or near-zero potential.
The MEP map for this molecule would clearly illustrate the electron-withdrawing nature of the nitro and carboxyl groups and the electron-donating character of the amino groups.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a quantitative picture of intramolecular delocalization and charge transfer interactions, which are key to understanding molecular stability. researchgate.net
The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. uni-muenchen.de Significant donor-acceptor interactions indicate substantial electron delocalization. For this compound, key interactions would include:
Delocalization of the lone pair electrons from the nitrogen atoms of the amino groups (donor) into the antibonding π* orbitals of the benzene ring (acceptor).
Charge transfer from the π orbitals of the benzene ring (donor) to the antibonding π* orbitals of the nitro and carboxyl groups (acceptor).
Interactions corresponding to intramolecular hydrogen bonds, which provide significant stabilization energy.
These NBO calculations offer deep insights into the electronic factors that govern the molecule's structure and stability. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For aromatic compounds containing both electron-donating amino groups and an electron-withdrawing nitro group, like this compound, TD-DFT can elucidate the nature of these transitions, often characterized by intramolecular charge transfer (ICT).
While specific TD-DFT data for this compound is not readily found, studies on similar molecules, such as 3,5-diaminobenzoic acid, have demonstrated the utility of this approach. iaea.org For instance, TD-DFT calculations on 3,5-diaminobenzoic acid have been used to compute its electronic absorption spectrum, considering solvent effects through models like the polarizable continuum model (PCM). nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). It is anticipated that a TD-DFT analysis of this compound would reveal significant ICT character in its electronic transitions, influenced by the positions of the amino and nitro substituents on the benzene ring.
Prediction of Non-Linear Optical (NLO) Properties
The prediction of non-linear optical (NLO) properties is a key area of computational chemistry, particularly for materials with potential applications in optoelectronics. Organic molecules with significant charge asymmetry, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.net Computational methods, primarily based on Density Functional Theory (DFT), are employed to calculate key NLO parameters such as the first hyperpolarizability (β).
For this compound, the combination of two amino groups (donors) and a nitro group (acceptor) on the aromatic ring suggests the potential for a significant NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the components of the first hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) is a critical indicator of the molecule's NLO activity. Studies on other organic compounds have shown that theoretical predictions of NLO properties can guide the synthesis of new materials with enhanced NLO performance. nih.gov
Solvation Effects and Intermolecular Interactions Modeling
Understanding the behavior of a molecule in solution is crucial for many of its applications. Computational modeling of solvation effects can predict how the surrounding solvent molecules influence the geometry, electronic structure, and properties of the solute. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the solvent as a continuous dielectric medium.
Furthermore, the modeling of intermolecular interactions is vital for understanding the condensed-phase behavior of this compound. The presence of amino and carboxylic acid groups allows for the formation of strong hydrogen bonds. Computational studies on related nitrobenzoic acids have highlighted the importance of both strong O-H···O and weaker C-H···O and N-H···O hydrogen bonds in dictating the supramolecular assembly. nih.govresearchgate.net For instance, in the crystal structure of 2-amino-5-nitrobenzoic acid, inversion dimers are formed through pairs of O-H···O hydrogen bonds, creating distinct ring motifs. nih.gov Similar interactions would be expected to play a significant role in the solid-state packing and solution behavior of this compound.
Crystal Structure Prediction and Lattice Energy Calculations
Predicting the crystal structure of a molecule from its chemical diagram alone is a challenging but highly valuable endeavor in materials science. Crystal Structure Prediction (CSP) methods typically involve generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The lattice energy represents the energy released when isolated molecules come together to form a crystal lattice.
Advanced Applications in Specialized Scientific Domains
Role as a Key Building Block and Synthetic Intermediate in Organic Synthesis
In the field of organic synthesis, 2,3-diamino-5-nitrobenzoic acid is a sought-after starting material. The ortho-diamine functionality is a precursor to various heterocyclic systems, while the carboxylic acid provides a handle for further derivatization or linkage to other molecules, and the nitro group modulates the electronic properties of the aromatic ring.
The strategic placement of reactive sites on the this compound framework makes it an ideal precursor for constructing complex, multi-ring structures that are central to medicinal chemistry. The adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form substituted quinoxalines, which are important pharmacophores.
Similarly, related multi-reactive nitrobenzoic acid derivatives are instrumental in building diverse heterocyclic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material in heterocyclic oriented synthesis (HOS) for creating libraries of nitrogen-containing heterocycles. nih.gov This involves immobilizing the building block on a solid support, followed by substitution of the chlorine, reduction of the nitro group to an amine, and subsequent cyclization reactions to yield structures like benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This parallel highlights the potential of this compound for generating similar libraries of pharmaceutically relevant compounds. The presence of multiple functional groups allows for the facile synthesis of these complex structures. nih.govossila.com
Table 1: Examples of Heterocyclic Systems Derived from Substituted Nitrobenzoic Acids
| Starting Material Analogue | Resulting Heterocyclic Scaffold | Synthetic Strategy |
|---|---|---|
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzimidazoles, Benzotriazoles | Polymer-supported synthesis, chlorine substitution, nitro reduction, cyclization |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Quinoxalinones, Benzodiazepinediones | Polymer-supported synthesis, chlorine substitution, nitro reduction, cyclization |
This table illustrates the utility of functionally similar building blocks in generating diverse and complex molecular architectures relevant to drug discovery.
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The structure of this compound is well-suited for the development of novel chiral ligands. The diamine moiety can be functionalized with chiral groups or incorporated into a larger macrocyclic framework to create a stereochemically defined environment around a metal center.
The development of C2-symmetric chiral N,N'-dioxide ligands from readily available amino acids and amines demonstrates a successful strategy in ligand design. rsc.org These ligands act as neutral tetradentate coordinators for a variety of metal ions, forming non-planar complexes that serve as effective catalysts for asymmetric reactions. rsc.org While not directly synthesized from this compound, this research underscores the principle of using amino-functionalized acids to create sophisticated catalytic systems. The diamine functionality, in particular, is a key component in many privileged chiral ligands used in asymmetric synthesis. researchgate.net
Applications in Materials Science and Functional Materials Development
The electronic and structural characteristics of this compound make it a compelling candidate for the creation of advanced materials with tailored optical, electronic, and structural properties.
Molecules containing both electron-donating (amino) and electron-withdrawing (nitro) groups often exhibit interesting photophysical properties, including fluorescence. These properties can be harnessed to create sensors and probes. For example, a related compound, 3,5-diaminobenzoic acid, has been successfully employed as a fluorescent probe for the rapid and selective detection of caffeine. nih.gov The probe's intrinsic fluorescence is quenched in the presence of the target analyte, providing a quantitative detection method. nih.gov
Furthermore, nitrobenzoic acid derivatives are used in the synthesis of fluorescent probes for detecting biologically significant molecules. ossila.com For instance, 2-fluoro-5-nitrobenzoic acid can be esterified with fluorescent dyes to create probes that are initially non-fluorescent but become "turned on" upon reaction with a specific nucleophile, which cleaves the ester bond and releases the fluorescent dye. ossila.com This "pro-fluorophore" strategy is a common approach in bioimaging. The widely used nitric oxide probe, 4,5-diaminofluorescein (B163784) (DAF-2), relies on an ortho-diamine structure that reacts with products of NO oxidation to form a fluorescent triazole. nih.gov This reaction highlights the utility of the o-diaminophenyl moiety, present in this compound, for designing fluorescent turn-on sensors.
Table 2: Research Findings on (Di)amino-Benzoic Acid Derivatives in Fluorescence Applications
| Compound | Application | Mechanism | Detection Limit |
|---|---|---|---|
| 3,5-Diaminobenzoic acid | Fluorescent probe for caffeine | Fluorescence quenching | 0.03 µM |
| 2-Fluoro-5-nitrobenzoic acid | Precursor for nucleophile-sensing probes | Ester hydrolysis releases fluorescent dye | Not specified |
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. This compound possesses multiple coordination sites—the carboxylate group and the two amino groups—making it an excellent candidate for a ligand in the construction of these materials.
Ligands containing nitro groups, such as 3,5-dinitrobenzoate (B1224709) (3,5-DNB), are known to be versatile in forming coordination complexes with diverse structures and properties. nih.gov The carboxylate group readily coordinates with metal ions, while the nitro groups can also participate in weaker coordination bonds, helping to build extended 3D frameworks. nih.gov The incorporation of amino groups, as in this compound, would introduce additional coordination sites and the potential for post-synthetic modification, allowing for the tuning of the MOF's properties, such as pore size and chemical environment. Research on related ligands like 5,5′-dithiobis(2-nitrobenzoic acid) has led to the synthesis of new coordination polymers, demonstrating the utility of nitro-functionalized benzoic acids in creating extended framework solids. researchgate.net
The combination of amino and nitro groups on an aromatic ring creates a push-pull electronic system, which can lead to significant changes in color (chromogenic effects) upon interaction with analytes or changes in the environment. This property is valuable for developing colorimetric sensors. The amino groups can act as a recognition site, binding to a target molecule, which in turn perturbs the electronic structure of the conjugated system and causes a visible color change.
The same electronic properties make these molecules suitable for use in optoelectronic materials. The intramolecular charge transfer character, enhanced by the donor (amino) and acceptor (nitro) groups, is a key feature for applications in nonlinear optics and other optoelectronic devices. The ability to form ordered structures, such as through incorporation into MOFs or polymers, can further enhance these properties by creating materials with long-range electronic communication.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid |
| Benzimidazole |
| Benzodiazepine |
| Quinoxalinone |
| Benzotriazole (B28993) |
| 2-Methylamino-5-nitrobenzoic acid |
| N,N'-dioxide |
| 3,5-Diaminobenzoic acid |
| Caffeine |
| 2-Fluoro-5-nitrobenzoic acid |
| 4,5-Diaminofluorescein |
| 3,5-Dinitrobenzoate (3,5-DNB) |
Molecular Interactions and Mechanistic Studies in Biochemical Contexts
The unique structural arrangement of amino and nitro functional groups on the benzoic acid core of this compound suggests its potential for intricate interactions within biological systems. These interactions are of significant interest for understanding its mechanism of action at a molecular level, particularly in contexts such as biomolecular recognition, enzyme modulation, and metabolic fate.
Investigations of DNA/Biomolecule Binding and Recognition Mechanisms
While direct studies on the binding of this compound to DNA are not extensively documented, the behavior of structurally related nitroaromatic compounds provides a strong basis for predicting its potential interaction mechanisms. The nitro group is a key feature in the bioactivity of many compounds, often requiring reductive activation to exert its effects.
Research on 5-nitroimidazoles, for instance, has demonstrated that their covalent binding to DNA is dependent on the reduction of the nitro group. nih.gov This process, which can be catalyzed by enzymes such as human hepatic microsomal enzymes under anaerobic conditions, involves a four-electron reduction to form a hydroxylamine (B1172632) intermediate. nih.gov This highly reactive species can then engage in nucleophilic attack on DNA, leading to the formation of covalent adducts. nih.gov It is plausible that this compound could follow a similar pathway. The presence of the nitro group makes it a candidate for reductive activation within hypoxic environments, such as those found in solid tumors, which could lead to selective DNA interaction and potential therapeutic applications.
Furthermore, metal complexes incorporating nitrobenzoic acid ligands have been shown to interact with DNA. nih.gov For example, copper(II) complexes with 4-chloro-3-nitrobenzoic acid have been studied for their DNA/HSA interactions and anticancer activity. nih.gov These complexes can bind to DNA, potentially leading to apoptosis and cell death. nih.gov This suggests that this compound could also serve as a ligand in metal-based therapeutics designed to target DNA.
Role in Enzyme Inhibition/Activation Studies as Mechanistic Probes
The structure of this compound, as a derivative of both benzoic acid and amino acids, suggests its potential to interact with various enzymes. Studies on related molecules have shown significant inhibitory activities, providing a framework for understanding how this compound might act as a mechanistic probe.
Benzoic acid and its monosubstituted derivatives are known to inhibit D-amino acid oxidase, with the phenyl carboxylate unit being essential for this activity. sci-hub.se The inhibition is competitive with the substrate, indicating that the inhibitor binds to the same site on the enzyme. sci-hub.se Similarly, a structure-activity relationship study of various phenolic acids based on a benzoic acid nucleus revealed inhibitory effects against α-amylase, a key enzyme in carbohydrate digestion. mdpi.com The study highlighted that the number and position of substituents, particularly hydroxyl groups, significantly influence the inhibitory potency, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com
More specifically, a related compound, 5-Amino-2-nitrobenzoic acid, has been identified as an inhibitor of several proteases, including chymotrypsin, trypsin, and elastase. chemicalbook.com This inhibitory action is effective at low concentrations, suggesting a specific interaction with the active sites of these enzymes. chemicalbook.com Given these precedents, this compound is a strong candidate for investigation as an inhibitor of various enzymes. The presence of two amino groups, a nitro group, and a carboxylic acid provides multiple points of interaction that could be exploited to probe the active sites of enzymes such as proteases, oxidases, and amylases.
Table 1: Examples of Enzyme Inhibition by Benzoic Acid Derivatives
| Inhibitor | Target Enzyme | Type of Inhibition |
|---|---|---|
| Benzoic Acid Derivatives | D-amino acid oxidase | Competitive sci-hub.se |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | Not specified mdpi.com |
| 5-Amino-2-nitrobenzoic acid | Chymotrypsin, Trypsin, Elastase | Not specified chemicalbook.com |
| Synthetic Amino Acid Derivatives | Pancreatic α-amylase, α-glucosidase | Competitive or Mixed nih.gov |
| Copper-chelating reagents | Diamine oxidase | Non-competitive (removal of Cu2+ ions) nih.gov |
Biotransformation Pathways and Microbial Degradation Studies
The environmental fate and metabolic pathways of this compound are of interest, particularly concerning its biodegradation by microorganisms. The degradation of aromatic compounds, especially those containing nitro groups, is a critical area of research.
Microbial degradation of nitroaromatic compounds can proceed through several pathways. A common initial step is the reduction of the nitro group. sigmaaldrich.com Enzymes such as nitroreductases can convert the nitro group to nitroso, hydroxylamino, and finally amino groups. sigmaaldrich.com Alternatively, dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group and subsequent ring cleavage. sigmaaldrich.com Monooxygenase enzymes can also initiate degradation by adding a single oxygen atom. sigmaaldrich.com
Studies on the degradation of aminobenzoic acids have identified specific pathways. For instance, some Pseudomonas species can transform 2-aminobenzoate (B8764639) directly to catechol, which is then funneled into central metabolic pathways. chemicalbook.com The fungus Aspergillus niger also utilizes a pathway that leads to catechol. chemicalbook.com
Given its structure, the microbial degradation of this compound likely involves a combination of these pathways. Bacteria such as Staphylococcus auriculans have been shown to degrade related compounds like dibenzofuran, initiating degradation through dioxygenase enzymes. nih.gov The presence of both amino and nitro groups on the benzene (B151609) ring of this compound suggests that a consortium of microorganisms with diverse enzymatic capabilities might be required for its complete mineralization. The degradation of aminopolycarboxylic acids has been well-studied, and it is known that some bacterial strains can utilize a range of these compounds as nutrient sources. nih.gov
Catalysis and Reagent Development
The functional groups of this compound make it a versatile molecule for applications in catalysis and as a building block for the synthesis of novel reagents.
Use as a Ligand in Transition Metal Catalysis
The presence of a carboxylate group and two amino groups makes this compound an excellent candidate for use as a ligand in transition metal catalysis. Amino acids are well-known for their ability to form stable complexes with transition metals, typically acting as bidentate N,O-ligands to form a five-membered chelate ring. wikipedia.org
Nitrobenzoic acids and their derivatives are also widely used as ligands in coordination chemistry. mdpi.com The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), while the nitro group can also participate in coordination, although this is less common with 3d transition metals. nih.gov The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the ligand and any co-ligands, which in turn influences their catalytic activity. nih.gov For example, transition metal complexes with nitroxide-containing ligands have been synthesized and studied for their magnetic and catalytic properties. nih.gov The ability of this compound to act as a multidentate ligand, potentially involving the carboxylate oxygen atoms and the amino nitrogen atoms, could lead to the formation of stable and catalytically active metal complexes.
Development of New Reagents for Specific Chemical Transformations
The chemical reactivity of the amino and carboxylic acid functional groups, along with the influence of the nitro group, makes this compound a valuable starting material for the synthesis of more complex molecules and specialized reagents.
A structurally similar compound, 5-Amino-2-nitrobenzoic acid, is used as a reactant in the preparation of polymer-bound diazonium salts and as a precursor for an insulin (B600854) receptor tyrosine kinase activator. chemicalbook.comsigmaaldrich.com It is also employed in two-component dendritic chain reactions. sigmaaldrich.com This demonstrates the utility of aminonitrobenzoic acids as scaffolds for building larger, functional molecules.
Furthermore, derivatives of aminobenzoic acids are used in the synthesis of dyes. For example, new pyrazolone-based reactive dyes have been synthesized from 3,3'-methylenebis(2-amino-5-nitrobenzoic acid). raijmr.com The amino groups are diazotized and then coupled with various components to produce colored compounds that can be applied to fabrics. raijmr.com The ortho-aminocarboxylic acid structure is particularly useful in dye synthesis. nih.gov The synthesis of various diamine derivatives from starting materials like 3-nitrophthalic acid highlights the potential for creating a diverse range of new molecules with applications in materials science, such as luminescent materials. researchgate.net
The presence of two adjacent amino groups in this compound also opens up possibilities for the synthesis of heterocyclic compounds, such as benzimidazoles, which are important pharmacophores. The reactivity of the compound can be further modulated, for instance, by converting the carboxylic acid to an ester, as demonstrated in the synthesis of 5-amino-2-nitro-benzoic acid methyl ester.
Future Research Directions and Emerging Paradigms for 2,3 Diamino 5 Nitrobenzoic Acid Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of highly functionalized aromatic compounds like 2,3-diamino-5-nitrobenzoic acid often involves multi-step processes with potentially hazardous intermediates and exothermic reactions, such as nitration. nih.gov Traditional batch processing can pose challenges in terms of safety, scalability, and reproducibility. nih.gov The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift to address these challenges.
Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and smaller reaction volumes, can significantly enhance the safety and efficiency of nitration and other reactions involved in the synthesis of this compound and its derivatives. nih.govresearchgate.netsigmaaldrich.com The ability to rapidly screen reaction conditions and optimize yields is another key advantage. researchgate.net For instance, the nitration of aromatic compounds, a critical step in the synthesis of many industrial chemicals, has been shown to be safer and more efficient in continuous flow reactors. scispace.comeurekalert.org
Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Nitration
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk of thermal runaway due to large reaction volumes and poor heat transfer. nih.gov | Enhanced safety due to small reactor volumes, superior heat exchange, and better control over exotherms. nih.govresearchgate.net |
| Efficiency | Can be limited by mass transfer and mixing inefficiencies. | High efficiency due to rapid mixing and excellent mass transfer. researchgate.net |
| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by running the system for longer or by numbering up reactors. |
| Reproducibility | Can be difficult to achieve consistent results between batches. | High reproducibility due to precise control over reaction parameters. sigmaaldrich.com |
| Waste Generation | Can generate significant amounts of waste, especially during workup and purification. | Often leads to reduced waste generation and can incorporate in-line purification. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of functional groups in this compound suggests the potential for novel and unprecedented chemical transformations. The adjacent amino groups can act as a bidentate nucleophile or be used to construct heterocyclic rings, while the nitro group strongly influences the electronic properties of the aromatic ring, making it susceptible to certain reactions. nih.gov
Future research could focus on exploring the following areas:
Domino and Cascade Reactions: The multiple functional groups can be exploited in domino or cascade reactions to build complex molecular architectures in a single step. For example, the amino and carboxylic acid groups could participate in sequential reactions to form novel heterocyclic systems. nih.gov
Novel Heterocycle Synthesis: The 1,2-diamine moiety is a well-established precursor for the synthesis of various heterocycles, such as benzimidazoles, quinoxalines, and phenazines. Research into new catalytic systems could lead to the discovery of unprecedented heterocyclic scaffolds derived from this compound.
Controlled Polymerization: The diamino and carboxylic acid functionalities make this molecule a promising monomer for the synthesis of novel polymers. Research could focus on controlled polymerization techniques to produce polymers with well-defined architectures and properties. researchgate.netscispace.comuc.pt
Advanced Materials Design and Engineering Utilizing this compound Scaffolds
The inherent functionalities of this compound make it an attractive building block for the design and engineering of advanced materials with tailored properties. The presence of amino, nitro, and carboxylic acid groups allows for the formation of hydrogen bonds, coordination with metal ions, and polymerization, opening up possibilities in various materials science domains.
Future research in this area could include:
Conducting Polymers: Aminobenzoic acids can be electropolymerized to form conducting polymers. researchgate.netscispace.comuc.pt The incorporation of the nitro group in this compound could modulate the electronic properties of the resulting polymer, potentially leading to new materials for organic electronics.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming MOFs. The amino and nitro groups can then be post-synthetically modified to introduce additional functionality within the pores of the MOF, leading to materials for gas storage, catalysis, and sensing.
Functional Dyes and Pigments: Diaminobenzoic acid derivatives have been investigated as dye precursors. semanticscholar.org The specific substitution pattern of this compound could lead to the development of novel dyes with interesting photophysical properties.
Deeper Computational Insights into Complex Reaction Mechanisms and Supramolecular Assemblies
Computational chemistry offers a powerful tool to gain a deeper understanding of the reactivity and behavior of this compound at the molecular level. Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable insights that complement experimental studies.
Future computational research could focus on:
Reaction Mechanism Elucidation: DFT studies can be employed to investigate the mechanisms of novel reactions involving this compound, helping to rationalize experimental observations and predict the feasibility of new transformations. researchgate.net
Supramolecular Assembly Prediction: Computational modeling can be used to predict how molecules of this compound will self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking. semanticscholar.orguvic.canih.govmdpi.comresearchgate.net This understanding is crucial for the rational design of crystalline materials and supramolecular polymers.
Electronic Property Calculations: Theoretical calculations can predict the electronic properties of materials derived from this compound, such as the band gap of conducting polymers or the photophysical properties of dyes, guiding the design of new functional materials.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms of novel cyclizations and substitutions. | Transition state energies, reaction pathways, and selectivity. researchgate.net |
| Molecular Dynamics (MD) | Self-assembly in solution and in the solid state. | Prediction of crystal structures and aggregation behavior. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed transformations of derivatives. | Understanding of active site interactions and catalytic mechanisms. |
| Time-Dependent DFT (TD-DFT) | Photophysical properties of derived dyes and materials. | Prediction of absorption and emission spectra. |
Development of this compound in Emerging Fields
The unique combination of functional groups in this compound makes it a candidate for exploration in several emerging scientific and technological fields. While research in these areas is still in its infancy, the potential applications are significant.
Emerging fields where this compound could play a role include:
Molecular Switches: The nitroaromatic moiety can, in some contexts, participate in photo- or electro-switchable processes. mappingignorance.org Research could explore whether derivatives of this compound can be designed to act as molecular switches for applications in data storage or molecular machines.
Smart Materials: The ability to form polymers and coordinate with metal ions could be harnessed to create "smart" materials that respond to external stimuli such as pH, light, or the presence of specific analytes.
Sensor Technology: The amino and carboxylic acid groups can act as binding sites for specific ions or molecules. This could be exploited to develop chemical sensors, potentially integrated into polymeric or MOF structures. researchgate.netfrontiersin.orgmdpi.com For instance, biosensors for the detection of benzoic acid derivatives have been developed. researchgate.netfrontiersin.org
Q & A
Q. What are the optimized synthetic routes for 2,3-diamino-5-nitrobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential nitration and reduction steps. For example:
- Nitration : Introduce the nitro group to a benzoic acid derivative (e.g., 2,3-diaminobenzoic acid) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Evidence from nitrated cinnamic acid derivatives suggests optimal yields at 60–80°C for 4–6 hours .
- Reduction : Reduce intermediates (e.g., nitro to amino groups) using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (Fe/NH₄Cl). Studies on 3,5-diaminobenzoic acid show FeSO₄ in NH₃ achieves >80% yield under reflux .
Key Variables : pH, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reducing agents.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR : Use DMSO-d₆ to resolve amino and nitro proton signals. Compare chemical shifts with analogs like 3,5-diaminobenzoic acid (δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and amino (3350–3300 cm⁻¹ N-H stretch) groups. Carboxylic acid C=O appears at 1680–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₇H₆N₃O₄: theoretical 220.0361) .
Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?
Methodological Answer:
- pH Stability : Test aqueous solutions (pH 2–12) via HPLC. Nitro groups hydrolyze under strong alkaline conditions (pH >10), forming quinone byproducts .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do the electronic effects of the nitro and amino groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Hammett Analysis : Use σ values (nitro: σₘ=0.71, amino: σₚ=-0.66) to predict regioselectivity. The meta-nitro group deactivates the ring, directing electrophiles to the para-amino position .
- DFT Calculations : Compare LUMO maps to identify reactive sites. Studies on 3,5-difluoro-2-hydroxybenzoic acid show electron-withdrawing groups enhance electrophilicity at the carboxyl carbon .
Q. What strategies are effective for incorporating this compound into enzyme inhibitor design?
Methodological Answer:
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2). The nitro group mimics NO-binding motifs in COX inhibitors (e.g., aspirin derivatives) .
- Structure-Activity Relationships (SAR) : Modify substituents to enhance binding. For example, esterifying the carboxyl group improves membrane permeability .
Q. How can researchers resolve contradictions in reported spectroscopic data or synthetic yields for this compound?
Methodological Answer:
- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate via interlaboratory studies. Discrepancies in nitro reduction yields often stem from trace metal impurities in Fe-based reductants .
- Advanced Analytics : Use 2D-NMR (e.g., HSQC, HMBC) to distinguish positional isomers. Conflicting IR data may arise from hydration states; employ Karl Fischer titration to quantify water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
